molecular formula C11H13FO2 B1616937 Methyl 4-(4-fluorophenyl)butanoate CAS No. 20637-05-2

Methyl 4-(4-fluorophenyl)butanoate

Cat. No. B1616937
CAS RN: 20637-05-2
M. Wt: 196.22 g/mol
InChI Key: OZOJNBOWCVAQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-fluorophenyl)butanoate is a useful research compound. Its molecular formula is C11H13FO2 and its molecular weight is 196.22 g/mol. The purity is usually 95%.
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properties

CAS RN

20637-05-2

Product Name

Methyl 4-(4-fluorophenyl)butanoate

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

methyl 4-(4-fluorophenyl)butanoate

InChI

InChI=1S/C11H13FO2/c1-14-11(13)4-2-3-9-5-7-10(12)8-6-9/h5-8H,2-4H2,1H3

InChI Key

OZOJNBOWCVAQPW-UHFFFAOYSA-N

SMILES

COC(=O)CCCC1=CC=C(C=C1)F

Canonical SMILES

COC(=O)CCCC1=CC=C(C=C1)F

Other CAS RN

20637-05-2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The compound obtained in (1) above 73 gm was dissolved into 600 ml of acetic acid. To the solution were added 20 ml of 40% perchloric acid and 10% palladium-on-carbon to effect catalytic hydrogenation under 5 atm. After the evaporation of acetic acid and the addition of 100 ml of water, the residue was extracted with ethyl acetate. The extract was washed with saturated sodium bicarbonate and saturated brine in this order, and dried over anhydrous sodium sulfate. The solvent was evaporated and 100 ml of dichloromethane, 74 gm of sodium carbonate, and 30 ml of thionyl chloride were added to the residue. The mixture was heated under reflux for 3 hours and then cooled to 0° C., and 150 ml of methanol was slowly added, followed by stirring for 12 hours at room temperature. After the addition of 300 ml of ethyl acetate, the resulting product was washed with water and saturated brine in this order, and dried over anhydrous sodium sulfate. The solvent was evaporated to obtain 66.7 gm of the title compound.
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600 mL
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Synthesis routes and methods II

Procedure details

In a 500 ml round-bottomed flask, 0.095 mol of the compound obtained in Step B is dissolved in 250 ml of methanol. 1 g of 10% activated palladium-on-carbon is added and magnetic stirring is carried out under a hydrogen atmosphere for 12 hours. The palladiated carbon is then filtered off, and the methanol is evaporated off under reduced pressure. The oil obtained is purified by chromatography on silica gel.
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0.095 mol
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250 mL
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